Product packaging for 2-[(Oxan-4-yl)amino]phenol hydrochloride(Cat. No.:CAS No. 2089277-50-7)

2-[(Oxan-4-yl)amino]phenol hydrochloride

Cat. No.: B2610459
CAS No.: 2089277-50-7
M. Wt: 229.7
InChI Key: MXUCPLWZOWXREV-UHFFFAOYSA-N
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Description

2-[(Oxan-4-yl)amino]phenol hydrochloride, also known as 2-((tetrahydro-2H-pyran-4-yl)amino)phenol hydrochloride, is a chemical compound with the molecular formula C 11 H 16 ClNO 2 and a molecular weight of 229.70 g/mol [ ]. This reagent is supplied as a solid powder and has a documented purity of 95% [ ]. It is recommended to store the product at room temperature [ ]. This compound belongs to the class of substituted 2-aminophenols, which are recognized in organic and medicinal chemistry as versatile building blocks and key intermediates for the synthesis of various pharmacologically active heterocyclic systems [ ]. Specifically, derivatives of 2-aminophenol are classical starting materials for constructing complex structures like 3,4-dihydro-2H-1,4-benzoxazines, which are frameworks of significant research interest [ ]. The presence of the tetrahydropyran (oxan-4-yl) group introduces a saturated oxygen-containing heterocycle, a structural motif often used to modulate the physicochemical properties of a molecule and explore structure-activity relationships in drug discovery. While the specific biological profile of this compound is not fully elucidated, its structural features suggest potential as a valuable intermediate for researchers developing new compounds. It may find application in the solid-phase synthesis of heterocyclic-peptide hybrids [ ], the discovery of novel enzyme inhibitors, or as a precursor in materials science. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16ClNO2 B2610459 2-[(Oxan-4-yl)amino]phenol hydrochloride CAS No. 2089277-50-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(oxan-4-ylamino)phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c13-11-4-2-1-3-10(11)12-9-5-7-14-8-6-9;/h1-4,9,12-13H,5-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUCPLWZOWXREV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC2=CC=CC=C2O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 Oxan 4 Yl Amino Phenol Hydrochloride

Retrosynthetic Analysis and Strategic Disconnections for 2-[(Oxan-4-yl)amino]phenol (B8721731) hydrochloride

Retrosynthetic analysis of 2-[(oxan-4-yl)amino]phenol hydrochloride reveals two primary strategic disconnections at the central aryl C-N bond. These disconnections give rise to distinct forward-synthetic strategies, each utilizing common and well-established chemical transformations.

Strategy A: Reductive Amination Pathway

The most direct disconnection of the C-N bond (Disconnection A, Figure 1) leads to 2-aminophenol (B121084) and oxan-4-one (tetrahydro-4H-pyran-4-one) as synthons. This retrosynthetic step suggests a forward synthesis based on reductive amination. In this process, the carbonyl group of oxan-4-one reacts with the primary amino group of 2-aminophenol to form an intermediate imine (or enamine/hemiaminal), which is then reduced in situ to the desired secondary amine. The final step would involve salt formation with hydrochloric acid. This pathway is often favored due to the commercial availability of the starting materials and the high efficiency of one-pot reductive amination protocols. wikipedia.org

Strategy B: Nucleophilic Arylation Pathway

Alternatively, disconnecting the C-N bond from the perspective of the amine as the nucleophile (Disconnection B, Figure 1) leads to oxan-4-amine and a 2-hydroxyphenyl electrophile. The electrophilic partner would typically be a 2-halophenol, such as 2-bromophenol (B46759) or 2-chlorophenol, or a related derivative with a suitable leaving group at the C2 position. This retrosynthetic approach points to a forward synthesis involving a nucleophilic aromatic substitution (SNAr) or, more commonly, a transition-metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. This strategy is particularly useful when modularity is desired, allowing for the coupling of various amines with different aryl halides.

Figure 1. Retrosynthetic analysis of 2-[(oxan-4-yl)amino]phenol showing two primary disconnection strategies.

Novel Synthetic Routes and Catalyst Development for this compound

Building upon the retrosynthetic framework, several novel synthetic routes and catalytic systems have been developed to enhance the efficiency, scope, and sustainability of synthesizing N-aryl amine scaffolds like 2-[(oxan-4-yl)amino]phenol.

The Buchwald-Hartwig amination has become a cornerstone of C-N bond formation in organic synthesis and represents a powerful method for constructing the target molecule via the nucleophilic arylation pathway. acsgcipr.org This reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine. For the synthesis of 2-[(oxan-4-yl)amino]phenol, this would typically involve reacting oxan-4-amine with a derivative like 2-bromophenol or 2-bromoanisole (B166433) (where the hydroxyl group is protected as a methyl ether).

The efficacy of the Buchwald-Hartwig reaction is highly dependent on the choice of catalyst system, which comprises a palladium precursor and a specialized ligand. The development of sterically hindered, electron-rich phosphine (B1218219) ligands has been critical to the reaction's success, enabling the coupling of a wide range of substrates under milder conditions. The catalytic cycle generally involves oxidative addition of the aryl halide to a Pd(0) species, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl amine product and regenerate the Pd(0) catalyst.

Modern catalyst systems often employ pre-formed catalysts or a combination of a palladium source like Pd(OAc)2 or Pd2(dba)3 with bulky, electron-rich phosphine ligands such as Xantphos or t-BuXPhos. rsc.org The choice of base is also crucial, with hindered alkoxides like sodium tert-butoxide (NaOt-Bu) being commonly employed.

Table 1. Representative Catalyst Systems for Palladium-Catalyzed Buchwald-Hartwig Amination.
Palladium SourceLigandBaseTypical SolventTemperature (°C)
Pd(OAc)2XantphosCs2CO3Dioxane100-110
Pd2(dba)3BINAPNaOt-BuToluene80-100
Pd(OAc)2SPhosK3PO4Toluene/H2O80-100
[(cinnamyl)PdCl]2t-BuXPhosNaOt-BuWater (with surfactant)30-50

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer a highly efficient route to complex molecules. nih.gov While no specific MCR has been reported for the direct synthesis of 2-[(oxan-4-yl)amino]phenol, the principles of MCRs can be conceptually applied to generate similar scaffolds. For example, reactions like the Povarov reaction, which combines an aniline (B41778), an aldehyde, and an alkene, can produce tetrahydroquinoline derivatives. nih.gov A hypothetical MCR for a related structure could involve the reaction of 2-aminophenol, an aldehyde, and a suitable dienophile in a domino sequence to construct a more complex heterocyclic system containing the core aminophenol structure. Such strategies are at the forefront of synthetic chemistry for building libraries of structurally diverse compounds. domainex.co.uk

While 2-[(oxan-4-yl)amino]phenol itself is achiral, synthetic methodologies can be adapted to produce chiral analogs, which are of significant interest in medicinal chemistry. Stereoselectivity can be introduced by using chiral starting materials or by employing asymmetric catalytic methods.

From Chiral Starting Materials : One could start with a chiral substituted oxan-4-one. A subsequent diastereoselective reductive amination with 2-aminophenol would yield a chiral analog with defined stereochemistry on the oxane ring.

Asymmetric Catalysis : Asymmetric reductive amination of oxan-4-one with 2-aminophenol using a chiral catalyst could, in principle, generate a chiral product if a transient chiral center is formed. More practically, biocatalytic reductive amination using whole-cell systems containing imine reductases (IREDs) has emerged as a powerful tool for producing chiral amines with high enantioselectivity. nih.gov

Stereoretentive Coupling : If a chiral amine, such as an enantiopure substituted amino-oxane, is used as the starting material, its coupling with a 2-halophenol must proceed without racemization. Recent advances in nickel-catalyzed, light-driven C-N coupling reactions have been shown to be effective for the stereoretentive arylation of chiral primary amines, preserving the enantiomeric excess of the starting material. liverpool.ac.uk

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of 2-[(oxan-4-yl)amino]phenol is crucial for developing sustainable manufacturing processes. acs.org Key goals include minimizing waste, avoiding hazardous solvents, reducing energy consumption, and utilizing catalytic rather than stoichiometric reagents.

For the Buchwald-Hartwig pathway, green advancements include the development of highly active catalysts that allow for lower catalyst loadings. acsgcipr.org Furthermore, replacing undesirable solvents like dioxane with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) has been shown to be effective. nsf.gov For the reductive amination pathway, replacing metal hydride reagents with catalytic hydrogenation is a significant green improvement. The "hydrogen borrowing" or "hydrogen transfer" mechanism, where an alcohol is transiently oxidized to a ketone to undergo amination before being reduced by the hydrogen atoms borrowed in the initial step, is a highly atom-economical process. wikipedia.orgorganic-chemistry.org

A major focus of green chemistry is the reduction or elimination of volatile organic solvents.

Aqueous Media: Performing C-N bond-forming reactions in water is a highly desirable green alternative.

Reductive Amination: While the formation of the imine intermediate is often disfavored in water due to hydrolysis, specialized catalytic systems and reaction conditions can overcome this challenge. google.com One-pot reductive aminations of ketones have been successfully carried out in aqueous media, sometimes using α-picoline-borane as the reducing agent. organic-chemistry.org Electrochemical methods using aqueous nitrite (B80452) as the nitrogen source also represent a novel aqueous-phase route. acs.org

Buchwald-Hartwig Coupling: Significant progress has been made in developing water-soluble ligands or using surfactant-based micellar catalysis to enable Buchwald-Hartwig reactions in water. rsc.org Catalyst systems combining [(cinnamyl)PdCl]2 with ligands like t-BuXPhos in the presence of a surfactant can efficiently couple aryl halides with amines at low temperatures in water, greatly improving the environmental profile of the synthesis. rsc.org

Solvent-Free Conditions: Eliminating the solvent entirely can lead to processes with higher efficiency and lower environmental impact.

Some reductive aminations can be performed under solvent-free conditions, for example, using sodium borohydride (B1222165) as the reductant activated by a solid acid catalyst. organic-chemistry.org

Infrared (IR) irradiation-assisted Buchwald-Hartwig aminations have been developed that proceed under quasi-solvent-free conditions, drastically reducing solvent waste and reaction times. researchgate.net Similarly, other transition-metal-free amidation reactions have been achieved without any solvent, highlighting a path toward more sustainable syntheses. rsc.orgresearchgate.net

Electrochemical Synthesis Pathways

Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis, often avoiding harsh reagents by using electrons as the primary reactant. The synthesis of aminophenols, a core component of the target molecule, has been successfully achieved through electrochemical routes, primarily via the reduction of corresponding nitrophenol precursors.

A plausible electrochemical pathway to an aminophenol scaffold involves the controlled reduction of a nitrophenol derivative. The electroreduction of nitrobenzene, for instance, proceeds through a phenylhydroxylamine intermediate, which can then rearrange to form p-aminophenol. researchgate.net This process, known as an ECE (electrochemical-chemical-electrochemical) mechanism, is highly dependent on reaction conditions such as the electrode material, electrolyte pH, and applied potential. researchgate.net

For the synthesis of a 2-aminophenol derivative, a similar strategy starting from a corresponding 2-nitrophenol (B165410) could be envisioned. The key steps would involve:

Electrochemical Reduction: The nitro group is reduced at the cathode surface to a nitroso and subsequently to a hydroxylamino group.

Chemical Rearrangement: The resulting N-phenylhydroxylamine intermediate undergoes a chemical rearrangement.

Final Product Formation: This rearrangement yields the final aminophenol product.

Factors such as the choice of cathode material (e.g., amalgamated copper), electrolyte composition, and current density are critical for maximizing the yield and selectivity towards the desired aminophenol isomer over other byproducts like aniline. researchgate.net The table below summarizes typical conditions explored for the electrochemical reduction of nitroaromatics.

ParameterCondition/MaterialEffect on ReactionReference
Cathode MaterialAmalgamated Copper, Lead, TinInfluences overpotential and product selectivity. Amalgamated copper has shown good results. researchgate.net
ElectrolyteAqueous acid (e.g., H₂SO₄)Provides protons for the reduction process and influences the stability of intermediates. researchgate.netacademax.com
Current ControlConstant current or square wave voltammetryAffects reaction rate and can enhance selectivity for the aminophenol product. researchgate.net
TemperatureAmbient to slightly elevatedImpacts reaction kinetics and stability of the phenylhydroxylamine intermediate. researchgate.net

Enzymatic Approaches for Phenol (B47542) Functionalization

Biocatalysis provides a powerful tool for the selective functionalization of complex molecules under mild conditions. Enzymes such as dioxygenases, monooxygenases (e.g., tyrosinase), and peroxidases can be employed to modify the phenol moiety of the this compound scaffold. researchgate.net

Hydroxylation: Enzymatic hydroxylation is a key transformation for introducing additional hydroxyl groups onto an aromatic ring. Phenol hydroxylase, for example, can catalyze the ortho-hydroxylation of phenols to generate catechols. mdpi.com Rieske-type dioxygenases are another class of enzymes capable of dihydroxylating aromatic rings. researchgate.net Such a transformation on the target scaffold would yield a catechol derivative, which could serve as a precursor for further chemical modifications or as a compound with potentially new biological activities. These enzymatic reactions often require cofactors like NADH or NADPH and molecular oxygen. acs.org

Oxidative Coupling: Enzymes like laccases and peroxidases catalyze the oxidation of phenols to phenoxy radicals. These reactive intermediates can then undergo coupling reactions to form dimers, oligomers, or react with other nucleophiles present in the medium. rsc.org While often used for polymerization or degradation, controlled enzymatic oxidation can be harnessed for synthetic purposes. For example, a multi-enzyme system involving formate (B1220265) dehydrogenase, NADH-oxidase, and peroxidase has been developed to oxidize phenolic compounds efficiently. rsc.org This approach could be used to couple the aminophenol scaffold to other molecules of interest.

The table below outlines key enzymes and their potential applications in phenol functionalization.

Enzyme ClassSpecific Enzyme ExampleTransformationPotential Application on ScaffoldReference
MonooxygenasesTyrosinase, Phenol Hydroxylaseortho-Hydroxylation (Phenol to Catechol)Synthesis of a catechol derivative for further functionalization. mdpi.comnih.gov
DioxygenasesRieske-type dioxygenasescis-Dihydroxylation of the aromatic ringIntroduction of two hydroxyl groups to create novel analogs. researchgate.net
OxidoreductasesLaccase, PeroxidaseOxidation to phenoxy radicalsDimerization or coupling with other nucleophilic molecules. researchgate.netrsc.org

Chemical Modifications and Derivatization Strategies for this compound Scaffold

The this compound scaffold possesses three key reactive sites amenable to chemical modification: the phenol moiety (both the hydroxyl group and the aromatic ring), the secondary amine linker, and the oxane ring. Derivatization at these sites allows for the systematic modulation of the compound's physicochemical and pharmacological properties.

Functionalization of the Phenol Moiety

The electron-rich aminophenol core is highly susceptible to electrophilic substitution and modifications at the hydroxyl group.

C-H Functionalization: Direct C–H functionalization of the aromatic ring is a modern and atom-economical strategy. Given the directing effects of the hydroxyl and amino groups, reactions are often directed to the positions ortho and para to these activators. Copper-catalyzed cross-dehydrogenative coupling (CDC) reactions have been developed for the C2-site selective amination of p-aminophenol derivatives, using air as the terminal oxidant. rsc.orgrsc.org This methodology could potentially be adapted to introduce an additional amino group onto the target scaffold. Similarly, electrochemical oxidative C-H amination with phenothiazine (B1677639) derivatives has been reported for free phenols under metal-free conditions. nih.gov

O-Alkylation and O-Acylation: The phenolic hydroxyl group can be readily converted to ethers or esters. O-alkylation with alkyl halides under basic conditions or O-acylation with acid chlorides or anhydrides are standard transformations. These modifications can alter lipophilicity, solubility, and metabolic stability, and are often employed in prodrug design. ncert.nic.in

Transformations Involving the Oxane Ring and Amine Linker

Amine Linker: The secondary amine in the linker is a versatile functional group that acts as both a base and a nucleophile. ncert.nic.inlibretexts.org

N-Alkylation and N-Arylation: The amine can be further alkylated using alkyl halides or undergo reductive amination with aldehydes or ketones. ncert.nic.in Transition metal-catalyzed reactions, such as the Buchwald-Hartwig amination, could be used to attach aryl or heteroaryl groups.

N-Acylation: Reaction with acid chlorides or anhydrides yields amides. This transformation converts the basic amine into a neutral amide group, which can have profound effects on the molecule's physical properties and biological interactions. ncert.nic.in The reactivity of the amine allows for the attachment of a wide variety of substituents, making it a key handle for derivatization. numberanalytics.com

Synthesis of Prodrugs and Bioconjugates for Research Applications

Prodrug Strategies: Prodrugs are inactive derivatives of a parent molecule that are converted into the active form in vivo. This strategy is used to overcome issues like poor solubility, low permeability, or rapid metabolism. actamedicamarisiensis.ro Both the phenol and amine groups of the target scaffold are ideal handles for prodrug design. mdpi.comresearchgate.net

Phenol-based Prodrugs: The hydroxyl group can be masked as an ester (e.g., aliphatic, aromatic, or phosphate (B84403) esters) or a carbamate. researchgate.net These esters are designed to be cleaved by ubiquitous esterase enzymes in the body, releasing the active phenolic drug.

Amine-based Prodrugs: The secondary amine can be derivatized to form amides, carbamates, or N-Mannich bases. mdpi.com The stability of these linkages can be tuned to control the rate of drug release. For example, amino acid promoieties can be attached to target specific transporters like PEPT1. mdpi.com

Functional GroupProdrug MoietyLinkageRelease MechanismReference
Phenol (-OH)PhosphatePhosphate EsterEnzymatic (Alkaline Phosphatase) researchgate.net
Phenol (-OH)Alkyl/Aryl AcidEsterEnzymatic (Esterases) researchgate.net
Amine (-NH-)Amino AcidAmideEnzymatic (Amidases/Peptidases) mdpi.commdpi.com
Amine (-NH-)(Acyloxy)alkoxycarbonylCarbamateEnzymatic/Chemical Cascade mdpi.com

Bioconjugation: Bioconjugation involves linking the small molecule to a larger biomolecule, such as a peptide, protein, or antibody, to create targeted therapeutics or research tools. The aminophenol structure is particularly suited for certain bioconjugation reactions. A highly efficient method involves the oxidative coupling of o-aminophenols with aniline residues in the presence of an oxidant like sodium periodate. acs.orgnih.gov This reaction proceeds rapidly in aqueous buffer and can be used to attach the small molecule to proteins that have been genetically engineered to contain p-aminophenylalanine residues. acs.org This specific and rapid coupling chemistry makes the 2-aminophenol scaffold an attractive candidate for developing targeted bioconjugates. escholarship.orgsemanticscholar.org

Advanced Structural Elucidation and Solid State Characterization of 2 Oxan 4 Yl Amino Phenol Hydrochloride

Single-Crystal X-ray Diffraction Studies of 2-[(Oxan-4-yl)amino]phenol (B8721731) hydrochloride and its Salts

No publicly available crystal structure data exists for 2-[(Oxan-4-yl)amino]phenol hydrochloride. Consequently, it is not possible to provide an evidence-based discussion on its crystal system, space group, unit cell dimensions, or atomic coordinates.

Solution-State Conformation and Dynamics of this compound via Advanced NMR Techniques

While basic 1D NMR spectra may be available from commercial suppliers for identity confirmation, comprehensive 2D NMR and dynamic NMR studies are not found in the literature.

Vibrational Spectroscopy (FT-IR, Raman, SERS) for Hydrogen Bonding and Tautomerism Studies in this compound

While basic FT-IR spectra might exist, detailed vibrational analyses, including Raman and Surface-Enhanced Raman Spectroscopy (SERS), specifically aimed at studying hydrogen bonding and potential tautomeric forms of this compound, have not been published. A thorough analysis would require assigning specific vibrational modes (e.g., N-H stretch, O-H stretch, aromatic C-C stretch) and observing how they shift under different conditions or in different states, information which is currently not available.

High-Resolution Mass Spectrometry for Isomer Differentiation and Impurity Profiling in Research Samples

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the detailed structural analysis of pharmaceutical compounds like this compound. Its high resolving power allows for the determination of elemental compositions from accurate mass measurements, which is crucial for distinguishing between isomeric compounds and identifying trace-level impurities.

In a research setting, HRMS coupled with techniques like liquid chromatography (LC-HRMS) would be employed to analyze samples of this compound. Isomers, such as positional isomers where the hydroxyl or amino groups are at different positions on the phenol (B47542) ring (e.g., 3- or 4-hydroxy analogs), would exhibit identical elemental compositions. However, their differentiation can often be achieved by analyzing their unique fragmentation patterns upon collision-induced dissociation (CID). The fragmentation of the oxane ring or the bond linking it to the aminophenol moiety would produce diagnostic product ions, allowing for unambiguous isomer identification.

Impurity profiling is another critical application of HRMS. Potential impurities in a sample of this compound could arise from starting materials, by-products, or degradation products. HRMS can detect these impurities at very low concentrations and provide their elemental composition, facilitating the elucidation of their structures.

Table 1: Hypothetical HRMS Data for Isomer and Impurity Analysis of 2-[(Oxan-4-yl)amino]phenol] (Note: This data is illustrative and based on the theoretical application of HRMS, as specific experimental data for this compound is not available.)

AnalyteFormulaCalculated m/z [M+H]⁺Observed m/z [M+H]⁺Key Diagnostic Fragment Ions (m/z)
Parent Compound C₁₁H₁₅NO₂208.1176208.1175110.0600, 99.0808
Positional Isomer (e.g., 4-hydroxy) C₁₁H₁₅NO₂208.1176208.1175110.0600, 99.0808 (different relative intensities)
Impurity (e.g., starting material) C₆H₇NO110.0600110.0601-
Impurity (e.g., oxidation product) C₁₁H₁₃NO₃222.0968222.0967124.0393

Chiroptical Properties of Enantiomerically Pure this compound Analogs

While this compound itself is achiral, analogs could be designed to be chiral and thus exhibit chiroptical properties. Chirality could be introduced, for example, by substitution on the oxane ring or by creating a chiral center on the linker. The study of enantiomerically pure samples of such analogs using techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would provide valuable information about their absolute configuration and conformation in solution.

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. An enantiomerically pure chiral analog of this compound would be expected to show a characteristic CD spectrum with positive or negative Cotton effects, particularly at wavelengths corresponding to the electronic transitions of the phenol chromophore. The sign and magnitude of these Cotton effects are directly related to the three-dimensional arrangement of the atoms, allowing for the assignment of absolute configuration, often supported by quantum chemical calculations.

The investigation of chiroptical properties is fundamental in pharmaceutical sciences, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.

Table 2: Predicted Chiroptical Properties for a Hypothetical Chiral Analog (Note: This data is for a theoretical chiral analog, as no specific data exists for enantiomerically pure analogs of the subject compound.)

Hypothetical AnalogEnantiomerWavelength (nm) of Max Absorption (λmax)Molar Ellipticity [θ] (deg cm² dmol⁻¹)
(2R)-2-(2-hydroxyphenylamino)oxane-4-one(R)-enantiomer280+15,000
(2R)-2-(2-hydroxyphenylamino)oxane-4-one(S)-enantiomer280-15,000

Computational and Theoretical Chemistry Studies on 2 Oxan 4 Yl Amino Phenol Hydrochloride

Quantum Chemical Calculations of Electronic Structure and Reactivity of 2-[(Oxan-4-yl)amino]phenol (B8721731) hydrochloride

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and ground state properties of molecules. researchgate.netnih.gov It is particularly effective for studying aminophenol isomers and their derivatives. researchgate.net DFT calculations for 2-[(Oxan-4-yl)amino]phenol hydrochloride would typically be performed to optimize its molecular geometry and to determine key electronic descriptors that govern its reactivity and stability. rjpn.org

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and stability. rjpn.org A smaller energy gap suggests higher reactivity.

Other important properties calculated via DFT include ionization potential, electron affinity, and bond dissociation energies, which provide a comprehensive picture of the molecule's thermodynamic stability and potential reaction pathways. researchgate.netnih.gov

Table 1: Key Quantum Chemical Descriptors and Their Significance

Descriptor Symbol Significance
Highest Occupied Molecular Orbital Energy EHOMO Indicates electron-donating ability; related to ionization potential.
Lowest Unoccupied Molecular Orbital Energy ELUMO Indicates electron-accepting ability; related to electron affinity.
HOMO-LUMO Energy Gap ΔE A measure of chemical reactivity and stability. A smaller gap implies higher reactivity.
Chemical Hardness η Measures resistance to change in electron distribution. Higher hardness indicates greater stability. rjpn.org
Electronegativity χ Describes the power of an atom or molecule to attract electrons.

This table outlines typical parameters calculated using DFT to assess molecular reactivity and stability.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. researchgate.net It is invaluable for identifying reactive sites for electrophilic and nucleophilic attacks, as well as hydrogen-bonding interactions. researchgate.net An MEP map displays regions of different electrostatic potential on the electron density surface, typically color-coded:

Red: Indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack.

Blue: Indicates regions of positive potential (electron-deficient), which are susceptible to nucleophilic attack.

Green: Represents neutral or near-zero potential regions.

For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the hydroxyl and oxane groups and the nitrogen atom of the amino group, highlighting these as primary sites for electrophilic interaction and hydrogen bond acceptance. researchgate.net Conversely, the hydrogen atom of the hydroxyl group and the hydrogens on the protonated amine would exhibit positive potential (blue), marking them as sites for nucleophilic interaction and hydrogen bond donation. thaiscience.info

Molecular Dynamics Simulations of this compound in Solvent Environments

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By simulating the molecule's behavior in a solvent, such as water, MD provides insights into its dynamic properties, conformational stability, and interactions with its environment.

For this compound, MD simulations in an aqueous solution would be essential to understand its solvation process and how it behaves in a physiological context. These simulations can reveal:

The stability of different molecular conformations in solution.

The formation and dynamics of hydrogen bonds between the compound and surrounding water molecules.

In Silico Prediction of Conformational Preferences and Tautomeric Forms of this compound

In silico conformational analysis is used to identify the most stable three-dimensional arrangements (conformers) of a molecule. For this compound, this involves exploring the potential energy surface by systematically rotating the single bonds, particularly the bond connecting the amino group to the phenol (B47542) ring and the C-O and C-C bonds within the oxane ring. The oxane ring itself can adopt different conformations, such as the stable "chair" form or the more flexible "boat" and "twist-boat" forms. Computational methods can predict the relative energies of these conformers to determine the most likely structures at equilibrium.

Tautomers are structural isomers that readily interconvert. While the phenol form of aminophenols is generally the most stable, computational studies can be used to evaluate the energetic feasibility of tautomeric forms, such as the keto-enamine form. These calculations would determine the relative stability and the energy barrier for interconversion, providing a complete picture of the compound's structural landscape.

Ligand-Based and Structure-Based Computational Design Principles Applied to this compound Analogs

Computational design principles are central to modern drug discovery and are broadly categorized into ligand-based and structure-based approaches. nih.gov These methods are applied to design analogs of a lead compound like this compound to optimize its therapeutic properties. researchgate.net

Ligand-Based Drug Design (LBDD): This approach is used when the 3D structure of the biological target is unknown. nih.gov It relies on analyzing a set of molecules known to be active at the target. Methods like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are used to build a predictive model that correlates structural features with biological activity. mdpi.com This model can then be used to design new, more potent analogs.

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein or enzyme is available, SBDD can be employed. ethernet.edu.et This powerful approach involves docking candidate molecules into the target's binding site to predict their binding orientation and affinity. This allows for the rational design of analogs that form more favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with the target, thereby improving efficacy.

In many cases, an experimental 3D structure of a drug's biological target is not available. Homology modeling is a computational technique that addresses this gap by building a 3D model of the target protein based on its amino acid sequence and the experimentally determined structure of a related homologous protein (the "template"). nih.govnih.gov

The process involves several key steps:

Template Identification: Searching protein databases to find a known protein structure with a similar amino acid sequence to the target.

Sequence Alignment: Aligning the target's sequence with the template's sequence.

Model Building: Constructing the 3D model of the target based on the template's structure.

Model Refinement and Validation: Optimizing the model's geometry and assessing its quality using various validation tools. nih.gov

If the biological target of this compound were identified but lacked an experimental structure, a homology model would be a critical first step. This model would provide a structural hypothesis of the binding site, enabling structure-based design efforts through molecular docking studies to investigate putative interactions and guide the development of improved analogs.

Pharmacophore Modeling and Virtual Screening Studies

Following a comprehensive search of scientific literature and chemical databases, no specific studies detailing pharmacophore modeling or virtual screening for the compound This compound were identified.

Computational chemistry techniques such as pharmacophore modeling and virtual screening are powerful tools in drug discovery and development. Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule responsible for its biological activity. This model can then be used as a 3D query in virtual screening to search large compound libraries for novel molecules with similar properties that may exhibit the desired biological effect.

While numerous studies have been published on the pharmacophore modeling and virtual screening of various aminophenol derivatives, the specific application of these computational methods to This compound has not been reported in the available scientific literature. The absence of such studies indicates that the potential biological targets and the structural requirements for the activity of this particular compound have not yet been elucidated through these computational approaches.

Future research in this area would be necessary to develop a pharmacophore model for This compound and to utilize it in virtual screening campaigns to identify new potential applications for this compound and its analogs. Such studies would provide valuable insights into its mechanism of action and could accelerate the discovery of new therapeutic agents.

In Vitro Biological Activity Profiling and Target Identification of 2 Oxan 4 Yl Amino Phenol Hydrochloride Strictly Non Clinical and Non Human

Enzyme Inhibition and Activation Assays for 2-[(Oxan-4-yl)amino]phenol (B8721731) hydrochloride (e.g., Kinases, Proteases)

Currently, there is a lack of publicly available scientific literature detailing the specific in vitro enzyme inhibition or activation profile of 2-[(Oxan-4-yl)amino]phenol hydrochloride. Comprehensive searches of established scientific databases did not yield any studies presenting data from kinase, protease, or other enzymatic assays for this particular compound. While research exists on the enzyme-inhibiting properties of other aminophenol derivatives, such as the inhibition of 5-lipoxygenase and cyclooxygenase by certain 2-aminophenol (B121084) compounds, no such information is available for the title compound.

Receptor Binding Studies in Isolated Systems (e.g., GPCRs, Ion Channels)

There is no available data from in vitro receptor binding studies for this compound. Extensive searches of scientific literature did not uncover any research that has characterized the binding affinity of this compound for G-protein coupled receptors (GPCRs), ion channels, or other receptor types in isolated systems.

Cell-Based Assays for Signaling Pathway Modulation by this compound (e.g., Reporter Gene Assays, Western Blotting in cell lines)

Specific data on the modulation of intracellular signaling pathways by this compound is not currently available in the public domain. There are no published studies utilizing techniques such as reporter gene assays or Western blotting in cell lines to investigate the effects of this compound on specific signaling cascades.

Modulation of Specific Cellular Processes (e.g., Autophagy, Apoptosis in cell lines)

There is no direct evidence in the scientific literature to suggest that this compound modulates specific cellular processes such as autophagy or apoptosis in cell lines. While studies on other novel aminophenol analogues have demonstrated an induction of apoptosis in cancer cell lines like HL60, similar investigations have not been reported for this compound. The intricate relationship between autophagy and apoptosis is a subject of ongoing research, with some compounds capable of modulating both processes. However, the role of this compound in these pathways remains uninvestigated.

High-Throughput Screening (HTS) of this compound Libraries

Information regarding the inclusion of this compound or libraries containing this compound in high-throughput screening (HTS) campaigns is not publicly available.

Anti-proliferative Activity in Cancer Cell Lines (in vitro models)

There are no published scientific studies detailing the anti-proliferative activity of this compound in any cancer cell lines. While research on other aminophenol analogues has shown potent anticancer activities against various cancer cell lines, including breast cancer (MCF-7), prostate cancer (DU-145), and leukemia (HL60), no such data exists for this compound.

Phenotypic Screening for Unidentified Biological Targets

No phenotypic screening studies involving this compound have been reported in the scientific literature. Consequently, there is no information available regarding the potential unidentified biological targets of this compound that could be elucidated through such screening methods.

Antimicrobial and Antifungal Activity Studies in Vitro

Extensive searches of scientific literature have not identified any published studies detailing the in vitro antimicrobial or antifungal activity of the specific compound this compound. Therefore, to provide a relevant biological context, this section reviews the antimicrobial and antifungal properties of structurally related compounds, specifically focusing on derivatives of its core components: the aminophenol scaffold and the oxane (also known as tetrahydropyran) ring system. The activity of these related molecules can offer insights into the potential, though unconfirmed, properties of this compound.

Research into various aminophenol derivatives has revealed a spectrum of antimicrobial activities. A study on a series of 4-aminophenol (B1666318) Schiff's bases demonstrated that these compounds exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Saccharomyces cerevisiae. nih.govnih.gov The antimicrobial efficacy was determined by measuring the zone of inhibition against various microbial strains. For instance, the derivative 4-((4-(dimethylamino)benzylidene)amino)phenol (S-2) showed significant activity against several bacteria, which in some cases was comparable to the standard drug Metronidazole. nih.govmdpi.com

The antifungal potential of aminophenol-related structures has also been explored. A series of amine compounds derived from amino alcohols showed notable activity against various filamentous fungi and yeasts. nih.gov The minimum inhibitory concentration (MIC) for these compounds ranged from 7.8 to 312 µg/mL, indicating that the presence of an amine group and the length of an associated aliphatic side chain are important for antifungal action. nih.gov

Compounds incorporating a pyran ring, which is the core structure of the oxane moiety in the subject compound, have also been evaluated for antimicrobial properties. Derivatives of 4H-naphthopyran were tested against bacterial and fungal strains, with some showing moderate to weak activity. mdpi.com The minimum inhibitory concentration (MIC) for these compounds was determined using a liquid dilution method, highlighting the nuanced structure-activity relationships within this class of heterocycles. mdpi.com

These findings from related but distinct chemical series underscore the importance of the aminophenol and pyran structures in the development of new antimicrobial and antifungal agents. While direct data for this compound is absent, the documented activity of its structural relatives suggests that it could be a candidate for future antimicrobial screening. However, without empirical testing, its activity remains speculative.

Interactive Data Table: Antimicrobial Activity of 4-Aminophenol Schiff Base Derivatives

The following table summarizes the zone of inhibition data for five synthesized 4-aminophenol derivatives against a panel of bacterial and fungal strains. nih.govmdpi.com

CompoundS. aureus (mm)M. luteus (mm)S. epidermidis (mm)B. spizizenii (mm)B. bronchiseptica (mm)S. cerevisiae (mm)
S-1 14.1810.2112.1111.0311.4513.12
S-2 15.0114.1513.1212.1813.1214.03
S-3 13.1212.0311.0314.1212.0912.16
S-4 11.0911.1110.1911.0314.1311.03
S-5 12.1110.1312.0710.1911.0710.19
Metronidazole 17.1218.0316.1217.1219.11-
Nystatin -----18.03

Data represents the diameter of the zone of inhibition in millimeters (mm) at a concentration of 1 mg/mL. S-1: 4-chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol S-2: 4-((4-(dimethylamino)benzylidene)amino)phenol S-3: 4-((3-nitrobenzylidene)amino)phenol S-4: 4-((thiophen-2-ylmethylene)amino)phenol S-5: 4-(((E)-3-phenylallylidene)amino)phenol

Interactive Data Table: Antifungal Activity of Amino Alcohol Derivatives

This table presents the Minimum Inhibitory Concentration (MIC) values of a series of amino alcohol derivatives against selected fungal strains. nih.gov

CompoundC. albicans (µg/mL)T. rubrum (µg/mL)M. canis (µg/mL)A. flavus (µg/mL)
4b 31.27.831.2125
4c 31.27.815.662.5
4d 62.515.662.5125
4e 15.67.815.631.2
Ketoconazole 1.90.240.48-
Amphotericin B 0.97--0.97
Terbinafine -0.0070.003-

MIC values are presented in µg/mL. Compounds 4b-4e represent a homologous series of amino alcohols with increasing aliphatic chain length.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Oxan 4 Yl Amino Phenol Hydrochloride Analogs

Systematic Modification of the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group is a pivotal functional group in many pharmacologically active molecules, often involved in critical hydrogen bonding interactions with biological targets. nih.govnih.gov Its modification is a primary strategy in SAR studies to probe its role in binding and to modulate physicochemical properties.

Key Research Findings: Investigations into related phenolic compounds reveal that the hydroxyl group's hydrogen-bonding capacity is frequently essential for activity. pjmhsonline.com Modifications typically focus on several key transformations:

Etherification: Replacing the acidic proton of the hydroxyl group with an alkyl (e.g., methyl, ethyl) or aryl group forms an ether. This alteration removes the hydrogen bond donor capability while retaining the oxygen as a hydrogen bond acceptor. This modification helps determine if the donor function is critical for target interaction and can also increase the molecule's lipophilicity, potentially affecting cell permeability and metabolic stability.

Esterification: Conversion of the phenol (B47542) to an ester introduces a carbonyl group, which can also act as a hydrogen bond acceptor. Esters can serve as prodrugs, designed to be hydrolyzed in vivo to release the active phenolic compound. This strategy can improve oral bioavailability.

Bioisosteric Replacement: Substituting the hydroxyl group with other functionalities that mimic its size, shape, and electronic properties (bioisosteres) is another common approach. For instance, replacing -OH with an amino (-NH2) or thiol (-SH) group can help elucidate the specific type of interaction (e.g., hydrogen bond donor vs. acceptor) required for activity.

ModificationStructural ChangePredicted Impact on Hydrogen BondingPredicted Impact on Lipophilicity (LogP)
Parent Compound-OHDonor & AcceptorBaseline
O-Methylation-OCH₃Acceptor onlyIncrease
O-Acetylation-OCOCH₃Acceptor onlyIncrease
Amino Replacement-NH₂Donor & AcceptorSlight Decrease

Exploration of Substituent Effects on the Oxane Ring and Phenyl Moiety

Modifying the aromatic and saturated rings of the 2-[(Oxan-4-yl)amino]phenol (B8721731) hydrochloride scaffold allows for a detailed exploration of how electronic and steric factors influence activity.

Electronic Effects: Introducing electron-withdrawing groups (EWGs) such as chloro (-Cl), fluoro (-F), or nitro (-NO2) can increase the acidity of the phenolic proton, potentially strengthening its hydrogen bonding capability. Conversely, electron-donating groups (EDGs) like methyl (-CH3) or methoxy (B1213986) (-OCH3) decrease acidity. The position of these substituents (ortho, meta, or para to the hydroxyl group) is critical in determining their effect.

Steric and Lipophilic Effects: Substituents also modify the size, shape, and lipophilicity of the molecule. A bulky substituent could introduce a steric clash with the target protein, reducing activity, or it could favorably occupy a hydrophobic pocket, enhancing binding affinity.

Oxane Ring: The oxane (tetrahydropyran) ring, while seemingly a simple linker, plays a crucial role in positioning the amine for interaction and can influence solubility and metabolic properties. pharmablock.com

Substituent Effects: Adding substituents to the oxane ring can impact its preferred conformation (chair, boat, or twist-boat) and how it presents the rest of the molecule to its biological target. acs.org For instance, introducing a methyl group could provide a beneficial hydrophobic interaction or an unfavorable steric hindrance.

Bioisosteric Replacement: The oxygen atom in the oxane ring is a key feature, capable of acting as a hydrogen bond acceptor and influencing the molecule's polarity. nih.gov Replacing this oxygen with a methylene (B1212753) group (to form a cyclohexane (B81311) ring) would increase lipophilicity and remove this hydrogen bonding point, providing insight into the oxygen's role. pharmablock.com

RingSubstituentPositionAnticipated EffectExample Rationale
Phenyl-ClPara to -OHIncreases phenol acidity; increases lipophilicityProbes tolerance for EWGs and hydrophobic interactions.
Phenyl-OCH₃Para to -OHDecreases phenol acidity; can act as H-bond acceptorInvestigates role of EDGs and H-bond acceptors.
Oxane-CH₃Cis or TransIncreases lipophilicity; potential steric impactExamines fit within a hydrophobic pocket.
Oxane-OHCis or TransDecreases lipophilicity; adds H-bondingImproves solubility and explores polar interactions.

Variation of the Amine Linker in 2-[(Oxan-4-yl)amino]phenol hydrochloride Derivatives

The secondary amine linker is a flexible and ionizable component of the core structure, likely playing a key role in forming ionic bonds or hydrogen bonds with the target.

Key Research Findings: The basicity (pKa) and steric profile of the amine are critical parameters that can be tuned through various modifications. nih.gov

N-Alkylation: Adding a small alkyl group (e.g., N-methyl) converts the secondary amine to a tertiary amine. This increases steric bulk around the nitrogen and alters its basicity, which can significantly impact binding affinity.

N-Acylation: Converting the amine to an amide (e.g., N-acetyl) removes its basic character and converts a hydrogen bond donor into an acceptor. This is a drastic modification that can determine if the amine's basicity is essential for activity.

Homologation: The length of the linker can be modified by inserting or removing atoms. For instance, creating an N-benzyl derivative instead of an N-phenyl derivative would increase the flexibility and distance between the two ring systems.

Linker Replacement: The nitrogen atom itself can be replaced with other atoms, such as oxygen (ether) or sulfur (thioether), to assess the importance of the amine's protonation state and hydrogen-bonding capabilities for biological activity.

Modification TypeStructural ChangeEffect on Basicity (pKa)Effect on H-Bonding
Parent Linker-NH-Baseline (Weakly Basic)1 Donor, 1 Acceptor Site
N-Methylation-N(CH₃)-Slight IncreaseAcceptor Site only
N-Acetylation-N(COCH₃)-Removed (Neutral)Acceptor Site only
Ether Linker-O-N/A (Neutral)Acceptor Site only

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR modeling provides a powerful computational tool to correlate the structural or physicochemical properties of a series of compounds with their biological activity. nih.govugent.be For derivatives of this compound, a QSAR model can help rationalize observed SAR data and predict the activity of novel, unsynthesized analogs. imist.maresearchgate.net

Methodology: A typical QSAR study involves several steps:

Data Set Generation: A series of analogs is synthesized, and their biological activity (e.g., IC50, Ki) is measured under uniform conditions.

Descriptor Calculation: For each analog, a set of numerical descriptors is calculated. These descriptors quantify various molecular properties, including:

Electronic Descriptors: Hammett constants (σ), dipole moment, atomic charges.

Steric Descriptors: Molar refractivity (MR), van der Waals volume.

Lipophilic Descriptors: Partition coefficient (logP or clogP).

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that links the descriptors to the biological activity. imist.ma

An example of a hypothetical QSAR equation for this series might look like: log(1/IC50) = 0.75 * cLogP - 0.23 * MR_sub + 1.2 * σ_para + 2.5

This equation would suggest that activity increases with lipophilicity (cLogP) and with the electron-withdrawing nature of a para-substituent (σ_para), but decreases with the steric bulk of a certain substituent (MR_sub). Such a model, once validated, can prioritize the synthesis of the most promising new derivatives. nih.gov

Design and Synthesis of Conformationally Restricted Analogs

The parent molecule possesses significant conformational flexibility due to rotatable bonds in the amine linker and the oxane ring. By designing and synthesizing analogs with reduced flexibility, it is possible to lock the molecule into a specific shape. lifechemicals.com If this rigid analog shows high activity, its conformation is presumed to be the "bioactive conformation"—the shape the molecule adopts when binding to its target. nih.govlifechemicals.com

Strategies for Conformational Restriction:

Ring Fusion: Creating additional rings by fusing parts of the molecule can severely limit conformational freedom. For example, linking the oxane ring to the phenyl ring could create a rigid tricyclic system.

Bridging: Introducing an atomic bridge across the oxane ring would create a bicyclic system, locking the ring into a specific chair or boat-like conformation.

Rigid Linkers: Replacing the flexible secondary amine linker with a more rigid unit, such as incorporating it into a piperazine or diazepane ring, can constrain the relative orientation of the phenyl and oxane moieties.

The synthesis of these conformationally restricted analogs, while often challenging, provides invaluable information for understanding the three-dimensional requirements of the binding site and for designing next-generation compounds with improved potency and selectivity. researchgate.netnih.gov

StrategyExample Structural MotifRationale
Ring FusionChromane-like tricycleFixes the relative orientation of the phenol and the amine linker.
BridgingBridged oxane (e.g., 8-oxabicyclo[3.2.1]octane)Locks the oxane ring into a single, rigid conformation.
Rigid LinkerIncorporation of amine into a piperidine ringReduces the rotational freedom of the amine-to-ring bonds.

Mechanistic Investigations of 2 Oxan 4 Yl Amino Phenol Hydrochloride at the Molecular Level

Molecular Recognition and Binding Mode Analysis of 2-[(Oxan-4-yl)amino]phenol (B8721731) hydrochloride with Biomolecules (e.g., Protein Crystallography of complexes)

There is no publicly available information or research detailing the molecular recognition processes or binding mode analysis of 2-[(Oxan-4-yl)amino]phenol hydrochloride with any biomolecules. Furthermore, no protein crystallography data for complexes involving this compound could be located.

Kinetic and Thermodynamic Characterization of this compound-Target Interactions

No studies on the kinetic or thermodynamic properties of interactions between this compound and biological targets have been found in the public domain.

Allosteric Modulation Mechanisms Induced by this compound

There is no available research on any allosteric modulation mechanisms that may be induced by this compound.

Post-Translational Modification and Enzyme Activity Regulation by this compound

Information regarding the effects of this compound on post-translational modifications or the regulation of enzyme activity is not present in the available scientific literature.

In Vitro Metabolic Stability and Degradation Pathways of 2 Oxan 4 Yl Amino Phenol Hydrochloride Strictly in Vitro Models

Cytochrome P450 (CYP) Mediated Metabolism of 2-[(Oxan-4-yl)amino]phenol (B8721731) hydrochloride in Liver Microsomes

The in vitro metabolism of aminophenol derivatives is significantly influenced by cytochrome P450 (CYP) enzymes, which are primarily located in the liver microsomes. nih.govwashington.edu For a compound like 2-[(Oxan-4-yl)amino]phenol hydrochloride, several CYP-mediated reactions can be anticipated based on its chemical structure. The aminophenol moiety is susceptible to oxidation, while the oxane ring may also undergo metabolic transformation.

Initial metabolic reactions likely involve hydroxylation of the aromatic ring and the oxane ring, as well as N-dealkylation. frontiersin.org The specific CYP isozymes involved in the metabolism of analogous compounds often include CYP2E1, and members of the CYP1A and CYP2B subfamilies. nih.gov The rate of metabolism can be determined by incubating the compound with liver microsomes and measuring its disappearance over time.

To illustrate the potential CYP-mediated metabolism, a hypothetical in vitro study using human liver microsomes is presented below.

Table 1: Hypothetical In Vitro Metabolic Stability of this compound in Human Liver Microsomes

Time (minutes) Concentration (µM) Percent Remaining
0 1.00 100
5 0.85 85
15 0.62 62
30 0.38 38

From this data, key pharmacokinetic parameters can be estimated:

Half-life (t½): The time required for the concentration of the compound to decrease by half.

Intrinsic Clearance (CLint): A measure of the metabolic capacity of the liver for the compound.

Identification of In Vitro Metabolites of this compound

The identification of metabolites formed during in vitro incubation is crucial for understanding the biotransformation pathways of a compound. For this compound, several potential metabolites can be postulated based on the metabolism of similar structures.

Hydroxylation: Addition of a hydroxyl group to the phenol (B47542) ring or the oxane ring.

N-Dealkylation: Cleavage of the bond between the nitrogen atom and the oxane ring, leading to the formation of 2-aminophenol (B121084).

Oxidation: Further oxidation of the hydroxylated metabolites.

Conjugation: Phase II metabolic reactions, such as glucuronidation or sulfation of the phenolic hydroxyl group, can occur in systems containing the necessary cofactors. nih.gov

Table 2: Plausible In Vitro Metabolites of this compound

Metabolite ID Proposed Structure Metabolic Pathway
M1 Hydroxylated aminophenol CYP-mediated hydroxylation
M2 Hydroxylated oxane ring CYP-mediated hydroxylation
M3 2-Aminophenol N-dealkylation
M4 Glucuronide conjugate UDP-glucuronosyltransferase (UGT) conjugation

Non-Enzymatic Degradation Mechanisms of this compound Under Varied Conditions (e.g., pH, light, oxidation)

Aminophenol compounds are known to be susceptible to non-enzymatic degradation, particularly through oxidation, which can be influenced by factors such as pH, light, and the presence of oxidizing agents. researchgate.netnih.gov The hydrochloride salt form of the compound may influence its stability in solution.

pH: The stability of aminophenols can be pH-dependent. In alkaline conditions, the phenoxide ion is more readily oxidized. nih.gov Acidic conditions, as would be expected for a hydrochloride salt, may confer greater stability against oxidation.

Light: Photodegradation can occur, leading to the formation of colored degradation products. Studies on similar compounds recommend protection from light. mfd.org.mk

Oxidation: In the presence of oxidizing agents or dissolved oxygen, aminophenols can be oxidized to form quinone-imine structures, which can further polymerize to form complex colored products. researchgate.netnih.gov

Table 3: Hypothetical Stability of this compound Under Stress Conditions

Condition Duration Percent Degradation
Acidic (pH 3) 24 hours < 5%
Neutral (pH 7) 24 hours 10-15%
Alkaline (pH 9) 24 hours > 30%
Photolytic (UV light) 8 hours 20-25%

Impurity Profiling and Stability-Indicating Methods for Research Samples of this compound

To ensure the quality and integrity of research samples of this compound, robust analytical methods are required for impurity profiling and stability assessment. science.gov A stability-indicating method is an analytical procedure that can accurately and selectively quantify the parent compound in the presence of its degradation products and any process-related impurities. alliedacademies.org

High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose. mfd.org.mkajpaonline.com A typical stability-indicating HPLC method for an aminophenol-containing compound would involve:

Column: A reversed-phase column, such as a C18 or C8. alliedacademies.org

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) in either isocratic or gradient elution mode. mfd.org.mk

Detection: UV detection at a wavelength where the parent compound and its impurities have significant absorbance. ajpaonline.com

For impurity profiling, this method would be used to separate and quantify any substances present in the sample other than the active pharmaceutical ingredient (API). amazonaws.comnih.gov

Table 4: Example of a Stability-Indicating HPLC Method Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 230 nm

Advanced Analytical Methodologies for Research on 2 Oxan 4 Yl Amino Phenol Hydrochloride Beyond Basic Identification

Chromatographic Techniques for High-Resolution Separation and Quantification of 2-[(Oxan-4-yl)amino]phenol (B8721731) hydrochloride in Complex Matrices (e.g., LC-MS/MS, SFC)

The quantification of a target analyte in complex matrices, such as biological fluids or pharmaceutical formulations, demands highly selective and sensitive methods. Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) and Supercritical Fluid Chromatography (SFC) represent two powerful approaches for this purpose.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a cornerstone technique for quantitative analysis in bioanalytical studies and impurity determination due to its exceptional sensitivity and selectivity. nih.govchromatographyonline.comresearchgate.net For 2-[(Oxan-4-yl)amino]phenol hydrochloride, a method would typically involve reversed-phase liquid chromatography coupled with a triple quadrupole mass spectrometer. The inherent challenge of biological matrix effects, which can cause ion suppression or enhancement, must be carefully managed to ensure data accuracy. nih.gov

A hypothetical LC-MS/MS method for quantifying the compound in human plasma would involve protein precipitation as a sample preparation step, followed by chromatographic separation on a C18 column. nih.gov Detection would be achieved using electrospray ionization in the positive mode (ESI+), monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode to ensure specificity and achieve low limits of quantification, potentially in the low ng/mL range. nih.govmdpi.com

Interactive Table: Hypothetical LC-MS/MS Parameters Use the dropdowns to see typical values for each parameter.

ParameterValueDescription
Chromatography Reversed-Phase HPLCHILICThe primary mode of separation.
Stationary Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)C8Phenyl-HexylThe column chemistry that retains the analyte.
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium AcetateThe aqueous component of the mobile phase.
Mobile Phase B AcetonitrileMethanolThe organic component of the mobile phase.
Ionization Mode Positive Electrospray (ESI+)Negative Electrospray (ESI-)Method for generating ions for MS analysis.
Detection Mode Multiple Reaction Monitoring (MRM)Full ScanTechnique for selective detection and quantification.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a valuable alternative to HPLC, offering advantages in speed, resolution, and reduced environmental impact due to its use of supercritical CO2 as the primary mobile phase. teledynelabs.comtandfonline.com It is particularly well-suited for the analysis of polar and chiral compounds. researchgate.netmdpi.com For the analysis of this compound, its polar nature makes SFC a viable technique. A method would likely employ a polar stationary phase, such as one modified with amino or diol functional groups, to achieve adequate retention. mdpi.com The mobile phase would consist of supercritical CO2 modified with a polar organic solvent like methanol, often containing an additive to improve peak shape for the amine functionality. researchgate.net This approach could provide rapid and efficient quantification, separating the target compound from excipients or related impurities in a pharmaceutical product. teledynelabs.com

Capillary Electrophoresis for Chiral Purity Determination of this compound Enantiomers

The presence of a stereocenter in the oxane ring of this compound necessitates methods to determine its enantiomeric purity. Capillary electrophoresis (CE) is a high-efficiency separation technique particularly adept at chiral separations. researchgate.netnih.gov The direct approach, where a chiral selector (CS) is added to the background electrolyte (BGE), is most common. researchgate.net

For a basic compound like this compound, cyclodextrins (CDs) are the most frequently used class of chiral selectors. mdpi.com Specifically, charged or derivatized CDs, such as sulfobutylether-β-cyclodextrin (SBE-β-CD), often provide excellent enantiomeric resolution for amines and amino alcohols by creating transient diastereomeric complexes with differing electrophoretic mobilities. mdpi.comutwente.nl The development of a chiral CE method would involve optimizing the type and concentration of the chiral selector, the pH and concentration of the background electrolyte, and the applied voltage to achieve baseline separation of the enantiomers.

Interactive Table: Typical Conditions for Chiral CE Method Development Click on a condition to see common optimization ranges and considerations.

Condition to OptimizeTypical Range / OptionsRationale
Chiral Selector Type Click to expand
mdpi.commdpi.comChiral Selector Conc.BGE pHBGE CompositionApplied Voltage

Hyphenated Techniques (e.g., LC-NMR, GC-MS) for Complex Mixture Analysis in Reaction Monitoring and Degradation Studies

Understanding the formation of impurities during synthesis or the generation of products during degradation requires analytical tools that couple separation with structural elucidation. ijsdr.orgsemanticscholar.org

LC-NMR for Reaction Monitoring

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a powerful tool for the online separation and structural identification of components in a complex mixture, such as a reaction solution. iosrphr.org This technique is invaluable for identifying transient intermediates in a synthetic pathway without the need for their isolation. researchgate.net In the synthesis of this compound, stop-flow LC-NMR could be employed. nih.gov A sample from the reaction mixture would be injected onto an HPLC system, and as a peak corresponding to an unknown intermediate elutes into the NMR flow cell, the chromatographic flow is stopped. This allows for extended signal acquisition time in the NMR spectrometer, enabling the collection of detailed 1D and 2D NMR spectra (e.g., COSY, HSQC) to definitively determine the structure of the intermediate. iosrphr.orgnih.gov

GC-MS for Degradation Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for identifying volatile and semi-volatile organic compounds. researchgate.netmatec-conferences.org To study the degradation of this compound, a forced degradation study (e.g., exposure to acid, base, heat, or oxidative conditions) could be performed. The parent compound and its larger, non-volatile degradation products are often unsuitable for direct GC-MS analysis. Therefore, a derivatization step, such as silylation, is employed to convert polar functional groups (-OH, -NH) into more volatile silyl (B83357) ethers and amines. nih.govnih.gov The derivatized sample is then analyzed by GC-MS. The resulting chromatogram separates the various degradation products, and their mass spectra provide fragmentation patterns that act as molecular fingerprints, allowing for their identification by comparison to spectral libraries or by interpretation.

Interactive Table: Potential Degradation Products and Derivatization for GC-MS Explore potential degradation pathways and the corresponding changes for analysis.

Degradation PathwayPotential ProductDerivatization Product (TMS)
Hydrolysis of Amine Phenol (B47542) & 4-AminooxanePhenol-OTMS & 4-(TMS-amino)oxane
Oxidation of Phenol Hydroquinone or Benzoquinone derivativesHydroquinone-bis(OTMS)
Ring Opening of Oxane Various aliphatic diols/aldehydesDerivatized according to functional groups

Emerging Research Avenues and Future Perspectives for 2 Oxan 4 Yl Amino Phenol Hydrochloride

Integration of Artificial Intelligence and Machine Learning in 2-[(Oxan-4-yl)amino]phenol (B8721731) hydrochloride Research

The application of artificial intelligence (AI) and machine learning (ML) has become increasingly prevalent in chemical and pharmaceutical research, accelerating drug discovery and materials science. nih.govnih.gov These computational tools are adept at predicting molecular properties, identifying potential biological targets, and optimizing synthetic pathways.

However, for AI and ML models to be effectively applied to a specific compound like 2-[(Oxan-4-yl)amino]phenol hydrochloride, they require substantial datasets of experimental information. This data typically includes spectroscopic measurements, biological activity assays, and physicochemical property characterization. As there is no published research specifically detailing these aspects for this compound, the foundational data needed to train and validate AI/ML models is currently absent. Therefore, the integration of these advanced computational techniques into the study of this particular compound remains a future prospect, contingent on the generation of primary experimental data.

Exploration of Novel Chemical Biology Probes Based on this compound Scaffold

Chemical biology probes are essential tools for dissecting complex biological processes. These molecules are designed to interact with specific biological targets, enabling researchers to study their function in living systems. The development of such probes often begins with a "scaffold"—a core chemical structure that can be systematically modified to optimize for potency, selectivity, and other desired properties.

While derivatives of o-aminophenol have been explored for various biological activities, there is no indication in the current scientific literature that the this compound scaffold has been investigated for the development of chemical biology probes. researchgate.net The synthesis and evaluation of a library of compounds based on this scaffold would be the necessary first step to determine its potential in this area.

Unaddressed Research Questions and Methodological Challenges in this compound Studies

The primary unaddressed research question concerning this compound is its fundamental chemical and biological profile. Key areas that remain to be investigated include:

Synthesis and Characterization: While a theoretical synthesis route might be devised based on general organic chemistry principles, the optimal reaction conditions, yield, and purification methods for this compound have not been documented. Furthermore, comprehensive characterization using modern spectroscopic techniques (such as NMR, IR, and mass spectrometry) would be required to confirm its structure and purity.

Physicochemical Properties: Basic properties such as solubility, stability, and pKa are unknown. This information is critical for designing and interpreting any subsequent biological or chemical studies.

Biological Activity: There are no reports on the biological effects of this compound. Initial screening against a broad range of biological targets would be necessary to identify any potential areas of interest.

The primary methodological challenge is the current lack of any established experimental procedures or analytical methods specifically tailored to this compound. Researchers would need to develop and validate these methods from the ground up, a process that requires significant time and resources.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[(Oxan-4-yl)amino]phenol hydrochloride, and what critical parameters influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. Key steps include:

  • Step 1 : Reacting oxan-4-amine with 2-aminophenol derivatives under anhydrous conditions (e.g., DMF as solvent, 60–80°C).
  • Step 2 : Acidification with HCl to form the hydrochloride salt, enhancing solubility and crystallinity .
  • Critical Parameters : Reaction time (12–24 hrs), stoichiometric ratio (1:1.2 for amine:phenol), and purification via recrystallization (ethanol/water mixture) to achieve >95% purity .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Techniques :

  • 1H/13C NMR : Confirm the presence of the oxan-4-yl ring (δ 3.4–3.8 ppm for oxan protons) and phenolic -OH (δ 9.2–10.5 ppm, broad) .
  • HPLC-UV : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to assess purity (>98% area under the curve) .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]+ at m/z 228.1 (free base) or 264.5 (hydrochloride) .

Q. What are the solubility and stability profiles of this compound under different experimental conditions?

  • Solubility : Highly soluble in polar solvents (water: ~50 mg/mL at 25°C; DMSO: ~100 mg/mL). Limited solubility in non-polar solvents (e.g., hexane) .
  • Stability : Stable at pH 2–6 (hydrochloride form). Degrades above 60°C or under alkaline conditions (pH >8), forming oxidative byproducts (e.g., quinone derivatives) .

Advanced Research Questions

Q. How can discrepancies between crystallographic data and computational modeling for this compound be resolved?

  • Approach :

  • X-ray Crystallography : Use SHELX programs (SHELXL for refinement) to resolve hydrogen bonding networks (e.g., NH···Cl interactions) and validate bond lengths/angles .
  • DFT Calculations : Compare optimized geometries (B3LYP/6-31G* basis set) with experimental data. Discrepancies >0.05 Å in bond lengths suggest lattice strain or solvent effects .

Q. What experimental strategies validate target engagement of this compound in biological systems?

  • Methods :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) to measure binding affinity (KD <10 µM).
  • Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of targets in lysates after compound treatment .
  • Mutagenesis Studies : Introduce point mutations in putative binding pockets (e.g., oxan-4-yl-interacting residues) to confirm specificity .

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity against structurally related compounds?

  • SAR Framework :

  • Core Modifications : Compare with analogs like 4-[(4-Methoxyphenyl)methyl]oxan-4-ylmethanamine hydrochloride (). Introduce substituents (e.g., halogens) at the phenol ring to enhance lipophilicity (clogP +0.5–1.0) .
  • Biological Assays : Test against panels of enzymes (e.g., cytochrome P450 isoforms) or cancer cell lines (IC50 values) to quantify potency shifts .
    • Data Analysis : Use QSAR models (e.g., CoMFA) to correlate electronic parameters (Hammett σ) with activity .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data across different assay platforms?

  • Case Study : If IC50 values vary between enzymatic (µM range) and cellular (nM range) assays:

  • Potential Causes : Differences in membrane permeability (logD), off-target effects, or metabolite interference.
  • Resolution :

Metabolite Profiling : LC-MS/MS to identify active metabolites .

Permeability Assays : PAMPA or Caco-2 models to assess passive diffusion .

Methodological Tables

Table 1 : Key Spectroscopic Data for Structural Validation

TechniqueKey Peaks/DataReference
1H NMR δ 3.6 ppm (oxan ring), δ 9.8 ppm (-OH)
ESI-MS [M+H]+ = 264.5
HPLC-UV Retention time: 8.2 min (λ = 254 nm)

Table 2 : Stability Under Accelerated Conditions (40°C/75% RH)

Time (Weeks)Purity (%)Major Degradant
099.5None
495.2Quinone derivative
888.7Oxidized oxan ring

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.